

Summary of Clinical Trial Outcomes for HbA1c Reduction

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Compound Focus: Voglibose

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Study Type / Comparator	Patient Population	Trial Duration	HbA1c Reduction (Mean)	Key Findings & Context
Vogmet (Voglibose + Metformin) FDC [1]	Drug-naïve, newly diagnosed T2DM (Korean)	24 weeks	-1.62% (Vogmet) vs. -1.31% (Metformin alone)	Superior HbA1c reduction vs. metformin monotherapy (P=0.003). More patients achieved HbA1c targets of <7% and <6.5% [1].
Voglibose vs. Acarbose [2]	T2DM with inadequate control on basal insulin ± other OADs	24 weeks	-0.72% (Acarbose) vs. -0.70% (Voglibose)	Non-inferior to acarbose in HbA1c reduction. Both significantly lowered fasting and postprandial glucose [2].
Meta-Analysis of Voglibose [3]	Patients with T2DM (Multiple studies)	Varies (4-26 weeks)	Significant decrease	Confirmed significant reduction in HbA1c. No significant effect on fasting blood sugar (FBS) or body weight was found in the pooled analysis [3].
Real-World Study (Triple)	Uncontrolled T2DM (Indian,	12 weeks	-1.25% (Mean change)	Part of a fixed-dose combination (FDC) with

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FDC [4]	high-carb diet)			glimepiride and metformin. Also significantly reduced FBG and PPBG [4].

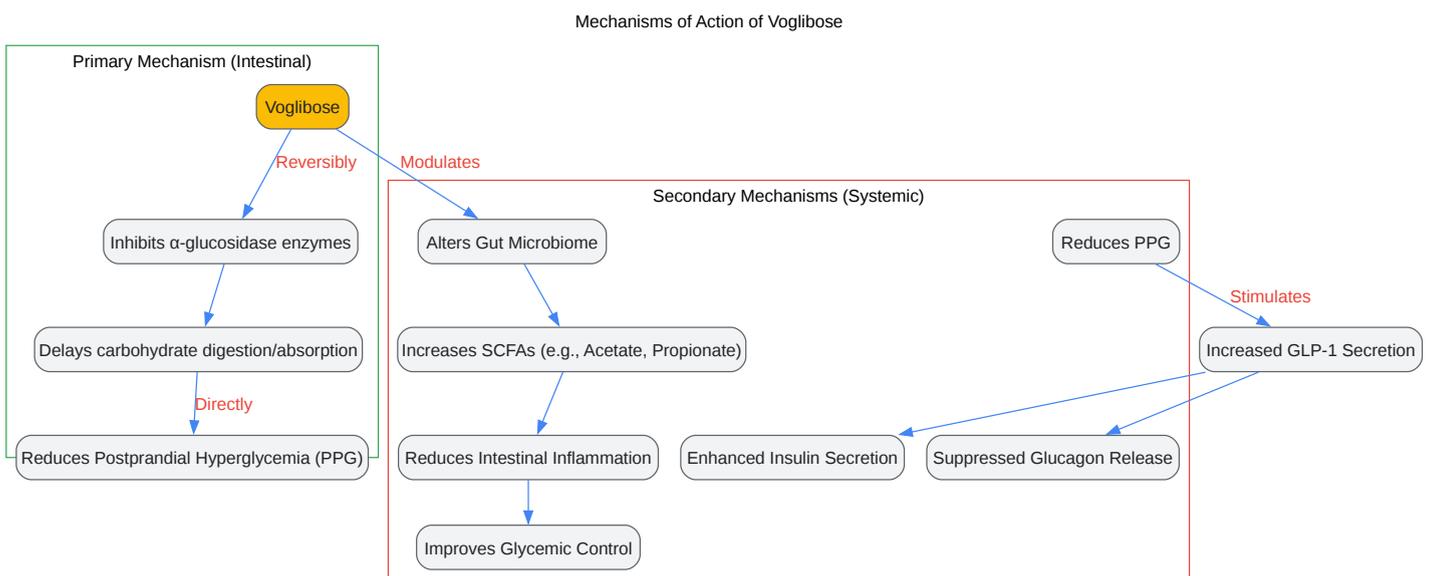
Detailed Experimental Protocols

For researchers, the methodologies from these key trials provide a robust framework for study design.

- **Study by Lee et al. (2018) - Voglibose + Metformin FDC [1]**
 - **Design:** Multicenter, randomized, double-blind, parallel-group, phase 3 trial.
 - **Participants:** 187 Korean patients aged 20-70 with drug-naïve, newly diagnosed T2DM (HbA1c 7.0-11.0%).
 - **Intervention:** Fixed-dose combination of **voglibose** (0.2 mg) + metformin (250 mg) three times daily, titrated to 0.2 mg/500 mg if needed.
 - **Comparator:** Metformin 500 mg twice daily, titrated to three times daily.
 - **Primary Endpoint:** Change in HbA1c level from baseline to week 24.
 - **Key Assessments:** HbA1c, fasting plasma glucose (FPG), 2-hour postprandial glucose (2h-PPG), glycemic variability (M-value), and safety.
- **Study by Lee et al. (2014) - Voglibose vs. Acarbose [2]**
 - **Design:** Prospective, open-label, randomized, active-controlled, multicenter trial.
 - **Participants:** 124 patients with T2DM inadequately controlled by basal insulin alone or with metformin/sulfonylurea.
 - **Intervention:** Acarbose (100 mg three times daily) vs. **voglibose** (0.3 mg three times daily).
 - **Primary Endpoint:** Mean change in HbA1c from baseline to week 24.
 - **Key Assessments:** HbA1c, fasting plasma glucose, six-point self-monitoring of blood glucose (SMBG) profiles, lipid parameters, and adverse events.

Mechanisms of Action and Signaling Pathways

Voglibose's primary and secondary mechanisms of action contribute to its glycemic benefits, as shown in the diagram below.



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The primary mechanism involves the reversible inhibition of alpha-glucosidase enzymes in the small intestine, delaying the digestion and absorption of carbohydrates to reduce postprandial hyperglycemia directly [5].

Secondary mechanisms include:

- **GLP-1 Secretion:** By modulating nutrient delivery to the lower intestine, **voglibose** mobilizes the endogenous reserve of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion and suppresses glucagon release [6] [7].
- **Gut Environment Modulation:** **Voglibose** increases beneficial short-chain fatty acids (SCFAs) by altering gut microbiota, which helps reduce intestinal inflammation and endoplasmic reticulum stress, further improving glycemic control [6].

Key Insights for Drug Development

- **Synergistic Combinations:** The superior efficacy of **voglibose** combined with metformin highlights the value of fixed-dose combinations that target both fasting and postprandial glucose [1].
- **Population-Specific Utility:** **Voglibose** is particularly effective in populations consuming high-carbohydrate diets. Real-world evidence confirms its value in such settings, like in India [4].
- **Beyond Glycemic Control:** Emerging research indicates **voglibose** has potential for drug repurposing, showing anti-melanogenic effects in laboratory studies, which may be valuable for dermatological applications [8].

In summary, clinical evidence supports **voglibose** as an effective therapy for reducing HbA1c, especially when targeting postprandial glucose in specific patient populations or in rational combination regimens.

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